molecular formula C42H52Cl2N6O8 B071931 Oxpoconazole fumarate CAS No. 174212-12-5

Oxpoconazole fumarate

Cat. No. B071931
M. Wt: 839.8 g/mol
InChI Key: IKNXXTIMVROREQ-WXXKFALUSA-N
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Description

"Oxpoconazole fumarate" appears to be a novel or less commonly referenced compound within the available literature. As such, direct studies on this specific compound are limited. However, examining related azole antifungals and fumarate-related research offers valuable insights into its potential characteristics and applications.

Synthesis Analysis

The synthesis of azole derivatives, including fluconazole analogues, typically involves incorporating azaheterocycle moieties using oxirane intermediates under specific conditions, such as microwave irradiation. This process has been shown to produce compounds with significant antifungal activity, suggesting a similar approach could be relevant for synthesizing "Oxpoconazole fumarate" (Lebouvier et al., 2007).

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods. For instance, studies on ketaconazole and oxatomide with p-chloranil have utilized UV-vis, FT-IR, and 1H NMR spectroscopy to investigate their molecular complexes, providing a foundation for analyzing the structure of "Oxpoconazole fumarate" (Balraj et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of azole antifungals like Posaconazole indicate potent inhibition of sterol 14α-demethylase in fungi, showcasing the mechanism of action that might be expected from "Oxpoconazole fumarate" (Munayyer et al., 2004).

Physical Properties Analysis

Analyzing the physical stability and dissolution behavior of related compounds, such as ketoconazole in coamorphous systems with organic acids, can offer insights into the physical properties of "Oxpoconazole fumarate." These studies highlight how drug-acid interactions and solubility can be crucial for understanding the physical characteristics of pharmaceutical compounds (Fung et al., 2018).

Chemical Properties Analysis

The chemical properties of azole derivatives, including their antimicrobial activity and interaction with biological targets, are well-documented. For example, the synthesis and evaluation of novel fluconazole analogues bearing 1,3,4-oxadiazole moiety have shown these compounds to be potent antifungal agents, suggesting that "Oxpoconazole fumarate" may exhibit similar chemical properties (Liao et al., 2015).

Scientific Research Applications

  • Fumarate Reductase as a Therapeutic Target : A study investigated the potential of fumarate reductase as a therapeutic target against Helicobacter pylori, using inhibitors such as morantel, oxantel, and thiabendazole. It was found that these inhibitors, including oxantel, could disrupt the production of succinate from fumarate in H. pylori cells, suggesting fumarate reductase as a possible target for therapeutic intervention in treating this bacterium (Mendz, Hazell, & Srinivasan, 1995).

  • Synergistic Fungitoxic Activity : A study found that modulators known to reduce multidrug resistance in tumor cells could synergize the fungitoxic activity of the fungicide oxpoconazole against Botrytis cinerea. Chlorpromazine and tacrolimus were identified as potent compounds for this synergy. This suggests the possibility of using mixtures of DMI fungicides with modulators as a new strategy for resistance management in fungal infections (Hayashi, Schoonbeek, & de Waard, 2003).

  • Cytoprotection in Central Nervous System Cells : Fumarates like dimethyl fumarate (DMF) and its metabolite monomethyl fumarate (MMF) have been shown to promote cytoprotection against oxidative stress in central nervous system cells. This is potentially through the activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, highlighting their potential in treating neurodegenerative diseases like multiple sclerosis (Scannevin et al., 2012).

  • Resistance in Botrytis cinerea : Another study explored the decreased sensitivity of Botrytis cinerea to the azole fungicide oxpoconazole, which was associated with decreased accumulation of the fungicide. The study suggested the involvement of ATP-binding cassette transporters in efflux of oxpoconazole and indicated a potential mechanism for resistance to this fungicide (Hayashi, Schoonbeek, Sugiura, & Waard, 2001).

properties

IUPAC Name

(E)-but-2-enedioic acid;[2-[3-(4-chlorophenyl)propyl]-2,4,4-trimethyl-1,3-oxazolidin-3-yl]-imidazol-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C19H24ClN3O2.C4H4O4/c2*1-18(2)13-25-19(3,23(18)17(24)22-12-11-21-14-22)10-4-5-15-6-8-16(20)9-7-15;5-3(6)1-2-4(7)8/h2*6-9,11-12,14H,4-5,10,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNXXTIMVROREQ-WXXKFALUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.CC1(COC(N1C(=O)N2C=CN=C2)(C)CCCC3=CC=C(C=C3)Cl)C.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H52Cl2N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058322
Record name Oxpoconazole fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

839.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxpoconazole fumarate

CAS RN

174212-12-5
Record name Oxpoconazole fumarate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174212125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxpoconazole fumarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methanone, [2-[3-(4-chlorophenyl)propyl]-2,4,4-trimethyl-3-oxazolidinyl]-1H-imidazol-1-yl-, (2E)-2-butenedioate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
K Hayashi, T Nishimura - ABC and MFS transporters from Botrytis cinerea … - edepot.wur.nl
… The results presented in this study indicate that oxpoconazole fumarate has a wide in vitro antifungal spectrum. Under field conditions, it showed excellent properties for control of grey …
Number of citations: 4 edepot.wur.nl
K Hayashi - 2003 - search.proquest.com
ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters are two major classes of proteins involved in drug resistance. ABC transporter proteins are primary …
Number of citations: 9 search.proquest.com
KH Kuck, K Stenzel, JP Vors - Modern crop protection …, 2012 - Wiley Online Library
Fungicides that inhibit targets within the fungal sterol biosynthesis have been the most important group of specific fungicides worldwide for more than the past three decades. The …
Number of citations: 63 onlinelibrary.wiley.com
J Marui, A Yoshimi, D Hagiwara… - Applied microbiology …, 2010 - Springer
… 3.5-fold by 2 h treatment with 1 μg/ml of oxpoconazole fumarate (MIC: 5 μg/ml) and 1 μg/ml of … the reporter strain treated with oxpoconazole fumarate and fenhexamide at a concentration …
Number of citations: 12 link.springer.com
M Tsuda, H Itoh, S Kato - Pest management science, 2004 - Wiley Online Library
The systemic activity of simeconazole (RS‐2‐(4‐fluorophenyl)‐1‐(1H‐1,2,4‐triazol‐1‐yl)‐3‐trimethylsilylpropan‐2‐ol) in plants was compared with those of eight other sterol …
Number of citations: 41 onlinelibrary.wiley.com
Y Mikawa, M Aizawa, K Mori, M Toyama… - Systematic and Applied …, 2022 - BioOne
A report of our earlier study described a phytoseiid mite Neoseiulus californicus (McGregor) (Acari: Phytoseiidae) release system using a moisturized sheltered sachet for spider mite …
Number of citations: 4 bioone.org
T Hirooka, H Ishii - Journal of General Plant Pathology, 2013 - Springer
As the world population increases, we also need to increase food production. Chemical control has been critical in preventing losses due to plant diseases, especially with the …
Number of citations: 125 link.springer.com
NK Umetsu - 한국농약과학회학술발표대회논문집, 2007 - dbpia.co.kr
In general, consumers tend to believe that synthetic pesticides and pesticide residues in crop plants are dangerous to our health. On the other hand, less attention has been paid to the …
Number of citations: 2 www.dbpia.co.kr
M Hatamoto, R Aizawa, K Koda… - Journal of pesticide …, 2021 - jstage.jst.go.jp
Aminopyrifen is a novel 2-aminonicotinate fungicide with unique chemistry and a novel mode of action. The fungicide showed high antifungal activity mainly against Ascomycetes and …
Number of citations: 2 www.jstage.jst.go.jp
M Okihashi, Y Kitagawa, H Obana, Y Tanaka… - Food, 2007 - globalsciencebooks.info
The aim of this study was to develop a simple and efficient sample preparation methodology in pesticide multiresidue analysis that shortens the analytical process during extraction and …
Number of citations: 15 www.globalsciencebooks.info

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